4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
Overview
Description
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Cl2O5S. It is a derivative of benzoic acid and contains both chloro and chlorosulfonyl functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid typically involves the chlorosulfonation of 2-methoxybenzoic acid. The reaction is carried out by treating 2-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction mixture is then heated to facilitate the substitution of the hydrogen atom on the benzene ring with a chlorosulfonyl group. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation or hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: It serves as a building block for the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid involves the reactivity of its chlorosulfonyl group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfonyl derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-Chloro-5-(chlorosulfonyl)-2-nitrobenzoic acid: Contains a nitro group instead of a methoxy group.
4-Chloro-5-(chlorosulfonyl)-2-aminobenzoic acid: Contains an amino group instead of a methoxy group.
Uniqueness
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. The methoxy group also imparts specific electronic and steric properties that influence the compound’s reactivity and applications.
Properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQSUTYQMJRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441185 | |
Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57479-73-9 | |
Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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